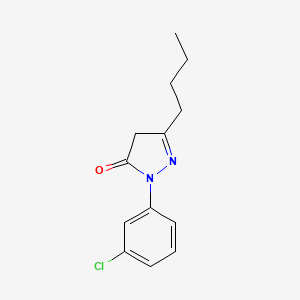

3-Butyl-1-(3-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-one

Description

3-Butyl-1-(3-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-one is a pyrazolone derivative characterized by a 4,5-dihydro-1H-pyrazol-5-one core substituted with a butyl group at position 3 and a 3-chlorophenyl group at position 1. Pyrazolone derivatives are widely studied for their diverse biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties .

Properties

IUPAC Name |

5-butyl-2-(3-chlorophenyl)-4H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O/c1-2-3-6-11-9-13(17)16(15-11)12-7-4-5-10(14)8-12/h4-5,7-8H,2-3,6,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHCZEDXLFPDEPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NN(C(=O)C1)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-1-(3-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorophenylhydrazine with butyl acetoacetate in the presence of an acid catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrazolone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-1-(3-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

Reduction: Reduction reactions can lead to the formation of dihydropyrazolone derivatives.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolone derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and inflammation.

Industry: It can be used in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Butyl-1-(3-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolone derivatives exhibit varied biological and physicochemical properties depending on substituents at positions 1 and 3. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrazol-5-one Derivatives

*Calculated molecular weight based on formula C₁₃H₁₅ClN₂O.

Key Findings:

Substituent Effects on Bioactivity: Butyl vs. Chlorophenyl vs. Other Aromatic Groups: The 3-chlorophenyl group provides electron-withdrawing effects, stabilizing the molecule and facilitating interactions with hydrophobic enzyme pockets . Hybrid Derivatives: Compounds like the thiazole-hydrazone hybrid (Table 1, row 5) demonstrate enhanced antimicrobial activity due to synergistic effects between the pyrazolone core and thiazole moiety .

Synthetic Pathways :

- Ethyl and methyl analogs are typically synthesized via condensation of hydrazine derivatives with ketones or aldehydes, as seen in and .

- The tert-butyl derivative in was prepared using a modified Kabbe condensation, highlighting the versatility of pyrazolone synthesis .

Structural Characterization :

- Tools like SHELX (for crystallography) and Multiwfn (for wavefunction analysis) are critical for elucidating molecular geometries and electronic properties . For example, utilized Hirshfeld surface analysis to study intermolecular interactions in a pyrazole derivative .

Biological Activity Gaps :

- While the target compound lacks explicit bioactivity data in the evidence, analogs with tert-butyl or thiazole groups show anticonvulsant and antimicrobial activities, suggesting plausible avenues for further research .

Biological Activity

3-Butyl-1-(3-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-one is a pyrazolone derivative that has attracted attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C13H15ClN2O

- Molecular Weight : 250.72 g/mol

- CAS Number : 118048-90-1

The compound features a five-membered ring structure with two nitrogen atoms and is characterized by a butyl group and a chlorophenyl substituent. Its unique structure enhances solubility and biological activity compared to other pyrazolone derivatives.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Anti-inflammatory Activity : The compound is believed to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators .

- Anticancer Properties : Research indicates that this compound may inhibit certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Molecular docking studies suggest favorable interactions with proteins involved in cancer pathways, such as epidermal growth factor receptor tyrosine kinase .

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives, including this compound:

- Anti-inflammatory Studies : In a study comparing various pyrazolone derivatives, this compound demonstrated significant inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

- Cancer Cell Line Inhibition : Research conducted on different cancer cell lines indicated that this compound effectively inhibited cell proliferation and induced apoptosis through modulation of signaling pathways involved in cell survival .

- Antimicrobial Activity : The compound exhibited notable antimicrobial properties against E. coli and S. aureus, showcasing its potential as an antibacterial agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.